molecular formula C18H24N2O B5812217 N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

カタログ番号 B5812217
分子量: 284.4 g/mol
InChIキー: PEXJPSKOAWAJAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being investigated for their potential in treating various neurological disorders.

科学的研究の応用

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. This increase in GABA levels has been shown to have a calming effect on the brain, which may help to reduce symptoms of anxiety and prevent seizures.

作用機序

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting the activity of this enzyme, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 increases the levels of GABA in the brain, which can help to reduce neuronal activity and prevent seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and a reduction in neuronal activity. These effects may help to reduce symptoms of anxiety, prevent seizures, and reduce the risk of addiction.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its specificity for GABA aminotransferase, which makes it a promising compound for the treatment of neurological disorders. However, one limitation of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are a number of future directions for research involving N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115, including investigating its potential in the treatment of addiction, exploring its effects on other neurotransmitters in the brain, and developing new formulations of the compound that are more soluble in water. Additionally, further research is needed to fully understand the long-term effects of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 on the brain and its potential for use in clinical settings.
In conclusion, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is a promising compound that has gained attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its ability to increase GABA levels in the brain and reduce neuronal activity make it a promising candidate for the treatment of epilepsy, addiction, and anxiety. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential and develop new formulations of the compound.

合成法

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone and benzylamine, followed by a reduction reaction with sodium borohydride and a final reaction with ethyl chloroformate. The resulting compound is then purified through crystallization and recrystallization techniques.

特性

IUPAC Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。